molecular formula C9H11BrClNO2 B13491829 6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride

6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B13491829
M. Wt: 280.54 g/mol
InChI Key: DANPHSRJYOZOJM-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound belonging to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride typically involves the cyclization of appropriately substituted precursors. One common method involves the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another approach is the proton quantum tunneling method, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield. This method has been used to obtain various benzofuran compounds with significant biological activities .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride involves its interaction with specific molecular targets. For instance, benzofuran derivatives can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, thereby slowing down conduction velocity and reducing sinus node autonomy . This makes them effective in treating conditions like paroxysmal supraventricular tachycardia and premature ventricular contractions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine hydrochloride stands out due to its unique combination of a bromine atom and a methoxy group, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C9H11BrClNO2

Molecular Weight

280.54 g/mol

IUPAC Name

6-bromo-4-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride

InChI

InChI=1S/C9H10BrNO2.ClH/c1-12-7-2-5(10)3-8-9(7)6(11)4-13-8;/h2-3,6H,4,11H2,1H3;1H

InChI Key

DANPHSRJYOZOJM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(CO2)N)Br.Cl

Origin of Product

United States

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